N-[3-(2-phenoxyethoxy)phenyl]butanamide
Description
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[3-(2-phenoxyethoxy)phenyl]butanamide |
InChI |
InChI=1S/C18H21NO3/c1-2-7-18(20)19-15-8-6-11-17(14-15)22-13-12-21-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,19,20) |
InChI Key |
GFDPELPQCKLCNE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to .
†Predicted higher lipophilicity due to extended ethoxy chain.
‡Calculated from .
Key Observations:
- Chain Length and Polarity: The target compound’s 2-phenoxyethoxy group introduces a longer ethoxy chain compared to simpler phenoxyethyl () or propionylamino () substituents.
- Functional Groups: Unlike Acebutolol Impurity I (), which contains an acetyl and amino-hydroxypropoxy group for β-blocker activity, the target lacks polar amino or hydroxyl groups, suggesting divergent pharmacological targets.
Anti-Inflammatory Potential
Compound 2 from (IC50 = 17.00 μM for NO inhibition) demonstrates that phenylacrylamide derivatives with methoxy and hydroxyl substitutions exhibit anti-inflammatory activity. While the target compound lacks these specific groups, its amide backbone and aromatic ethers may confer moderate bioactivity through analogous mechanisms, such as modulation of inflammatory mediators .
Pharmaceutical Relevance
- Acebutolol Impurities (): Structural analogs like N-[3-acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl]butanamide are linked to cardiovascular drugs, highlighting the role of phenylbutanamide derivatives in β-blocker synthesis. The target compound’s lack of amino-alcohol substituents likely precludes β-adrenergic receptor binding.
- Forensic Applications: 3-Oxo-2-phenylbutanamide () is used as an amphetamine synthesis precursor. The target’s stable ether linkages and lack of reactive ketones suggest it is less likely to serve as a precursor but may have niche forensic or analytical uses .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing N-[3-(2-phenoxyethoxy)phenyl]butanamide, and how can researchers interpret key spectral data?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the phenyl, phenoxyethoxy, and butanamide moieties. For example, the aromatic protons in the phenyl ring (6.5–7.5 ppm) and the methylene groups in the phenoxyethoxy chain (3.5–4.5 ppm) should be distinct .
- Infrared Spectroscopy (IR) : Identify characteristic peaks such as the amide C=O stretch (~1650–1680 cm) and ether C-O-C vibrations (~1100–1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns to validate the structure .
Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?
- Methodological Answer :
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s amide and ether functionalities .
- Aqueous solubility : Limited solubility in water; use co-solvents like ethanol or methanol (10–20% v/v) for biological assays .
- Temperature : Gentle heating (40–50°C) may enhance dissolution without decomposition .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?
- Methodological Answer :
- Stepwise synthesis :
Substitution reaction : React 3-aminophenol with 2-phenoxyethyl bromide under basic conditions (e.g., KCO/DMF, 80°C) to form the phenoxyethoxy intermediate .
Amidation : Condense the intermediate with butanoyl chloride using a coupling agent (e.g., HATU or DCC) in dichloromethane (0–5°C) to minimize side reactions .
- Yield optimization :
- Use catalytic DMAP (4-dimethylaminopyridine) to accelerate amidation .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- By-product mitigation : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated H NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in conformational isomers .
- X-ray crystallography : Resolve ambiguities in molecular geometry by growing single crystals (e.g., using slow evaporation in ethyl acetate) and analyzing diffraction data (e.g., 1.5 Å resolution) .
- Dynamic NMR : Investigate rotational barriers in the phenoxyethoxy chain if splitting or broadening of peaks is observed .
Q. How does this compound interact with biological targets like BRD4 bromodomains, and what assays are used to study these interactions?
- Methodological Answer :
- Binding assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized BRD4 bromodomains .
- Fluorescence Polarization (FP) : Compete with fluorescent probes (e.g., BET bromodomain inhibitors) to quantify IC values .
- Cellular assays :
- Luciferase reporter assays : Assess transcriptional inhibition of BRD4-dependent genes (e.g., MYC) in cancer cell lines .
- Co-crystallization : Determine the binding mode by solving the protein-ligand structure via X-ray diffraction (e.g., PDB ID provided in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
